![molecular formula C17H17F2N3O B5092436 N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide](/img/structure/B5092436.png)
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of neuroscience. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is permeable to calcium ions. Binding of acetylcholine to this receptor results in the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions is important for various physiological processes, including neurotransmitter release and synaptic plasticity. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide binds to the receptor in a competitive manner, preventing the binding of acetylcholine and blocking the ion channel.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide inhibits the binding of acetylcholine to the α7 nicotinic acetylcholine receptor, resulting in a decrease in calcium influx into the cell. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, as well as reduce depressive-like behavior in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide. One area of interest is the development of more selective and potent antagonists of the α7 nicotinic acetylcholine receptor. Another area of interest is the investigation of the potential therapeutic effects of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the underlying mechanisms of action of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide and to determine its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,4-difluoroaniline, which is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form the key intermediate, 2-(3-pyridinyl)-1,2-dihydroquinoline. This intermediate is then reacted with piperidinecarboxylic acid in the presence of a coupling agent to form the final product, N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Dysfunction of this receptor has been implicated in the pathogenesis of several neurological disorders. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, as an antagonist of this receptor, has the potential to modulate these processes and improve the symptoms of these disorders.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-6-7-15(14(19)10-13)21-17(23)22-9-2-1-5-16(22)12-4-3-8-20-11-12/h3-4,6-8,10-11,16H,1-2,5,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAKZZBWRIKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.